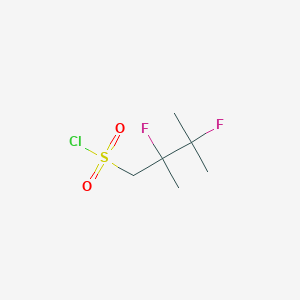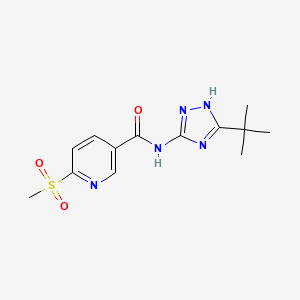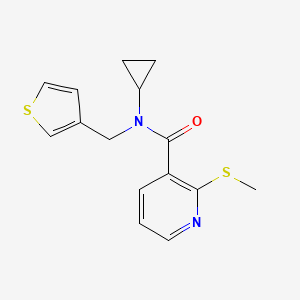
2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H11ClF2O2S . This compound is characterized by the presence of two fluorine atoms, two methyl groups, and a sulfonyl chloride group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride typically involves the fluorination of a suitable precursor, followed by sulfonylation. One common method includes the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting fluorinated intermediate is then treated with sulfonyl chloride reagents, such as chlorosulfonic acid or sulfuryl chloride , to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like or .
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives using oxidizing agents such as or .
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as or to neutralize the hydrogen chloride byproduct.
Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Oxidation Reactions: Performed in aqueous or organic solvents, depending on the solubility of the reactants and products.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
Scientific Research Applications
2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, which can be further modified to create a variety of functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and pharmaceuticals, due to its ability to form stable sulfonamide and sulfonate ester linkages.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting enzymes and proteins that interact with sulfonyl chloride-containing compounds.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science for the creation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. The resulting products, such as sulfonamides, sulfonate esters, and sulfonothioates, exhibit diverse biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.
Comparison with Similar Compounds
2,3-Difluorobutane-1-sulfonyl chloride: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3-Dimethylbutane-1-sulfonyl chloride: Lacks the fluorine atoms, affecting its chemical behavior and applications.
2,3-Difluoro-2,3-dimethylbutane-1-sulfonic acid: The sulfonic acid derivative, which has different solubility and reactivity compared to the sulfonyl chloride.
Uniqueness: 2,3-Difluoro-2,3-dimethylbutane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and methyl groups, which influence its reactivity and stability. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2,3-difluoro-2,3-dimethylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2,8)6(3,9)4-12(7,10)11/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCJOCZCAQADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(CS(=O)(=O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)


![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
![3-fluoro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![N-CYCLOPROPYL-2-METHYL-N-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2681029.png)
![(3E)-1-benzyl-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2681030.png)
![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)
![6,7-dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2681034.png)

